molecular formula C11H14OS2 B14562721 Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- CAS No. 61656-26-6

Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo-

Cat. No.: B14562721
CAS No.: 61656-26-6
M. Wt: 226.4 g/mol
InChI Key: HXJAWAATSVTZQQ-UHFFFAOYSA-N
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Description

Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- is an organic compound with a unique structure that includes a cyclopentane ring, a carbodithioic acid group, and a cyclopentylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- typically involves the reaction of cyclopentanone with carbon disulfide in the presence of a base, followed by the addition of a suitable electrophile to introduce the cyclopentylidene group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or a disulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: Similar in structure but lacks the carbodithioic acid group.

    Cyclopentanone: Contains the cyclopentane ring but lacks the carbodithioic acid and cyclopentylidene groups.

    Cyclopentylidene derivatives: Compounds with similar cyclopentylidene moieties but different functional groups.

Uniqueness

Cyclopentanecarbodithioic acid, 3-cyclopentylidene-2-oxo- is unique due to the presence of both the carbodithioic acid group and the cyclopentylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61656-26-6

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

3-cyclopentylidene-2-oxocyclopentane-1-carbodithioic acid

InChI

InChI=1S/C11H14OS2/c12-10-8(7-3-1-2-4-7)5-6-9(10)11(13)14/h9H,1-6H2,(H,13,14)

InChI Key

HXJAWAATSVTZQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C2CCC(C2=O)C(=S)S)C1

Origin of Product

United States

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